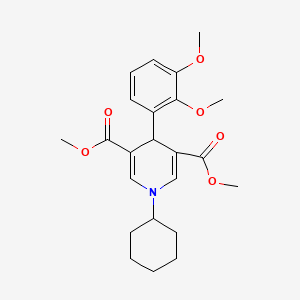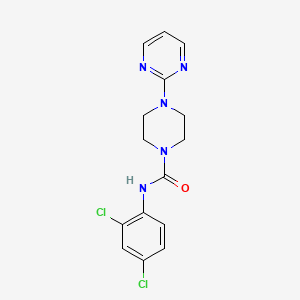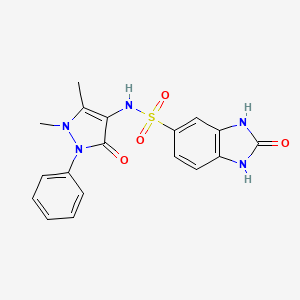![molecular formula C12H18FN3O4S2 B3566697 4-[(4-fluorophenyl)sulfonyl]-N,N-dimethyl-1-piperazinesulfonamide](/img/structure/B3566697.png)
4-[(4-fluorophenyl)sulfonyl]-N,N-dimethyl-1-piperazinesulfonamide
Übersicht
Beschreibung
Sulfone derivatives are a class of organic compounds that contain the functional group R-SO2-R’. They are often used in the pharmaceutical industry due to their potential biological activities . The compound you mentioned seems to be a sulfone derivative with a piperazine ring, which is a common feature in many pharmaceuticals.
Safety and Hazards
The safety and hazards of a compound refer to its potential risks to human health and the environment. It’s important to handle all chemicals with care and use appropriate safety measures. The specific safety and hazards information for “4-[(4-fluorophenyl)sulfonyl]-N,N-dimethyl-1-piperazinesulfonamide” is not available in the sources I found .
Wirkmechanismus
Mode of Action
Based on its chemical structure, it is likely that the compound interacts with its targets through the sulfonyl group, which is known to form hydrogen bonds with amino acid residues in proteins .
Pharmacokinetics
The compound’s sulfonyl group may enhance its solubility in water, potentially improving its bioavailability .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of SMR000078209. Specific details about how these factors affect the compound are currently unknown.
Biochemische Analyse
Biochemical Properties
4-[(4-fluorophenyl)sulfonyl]-N,N-dimethyl-1-piperazinesulfonamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as sulfonamide drugs, which inhibit dihydropteroate synthetase . Additionally, it can bind to specific proteins, altering their function and activity. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound-protein complex and modulate the biochemical activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to enhance the immune response by increasing the activity of lymphocytes and macrophages . This modulation of the immune response can lead to increased tumor cell destruction and improved efficacy of cytotoxic chemotherapy in cancer treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions result in changes in cellular function and biochemical pathways, contributing to the compound’s overall biological activity.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to gradual degradation and reduced efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound maintains its biological activity, although the effects may diminish over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as enhanced immune response and tumor cell destruction . At higher doses, toxic or adverse effects may be observed, including potential damage to healthy tissues and organs. Threshold effects have been identified, indicating the optimal dosage range for achieving desired therapeutic outcomes without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in sulfonamide metabolism, leading to changes in the production and utilization of metabolites . These interactions can affect overall metabolic homeostasis and contribute to the compound’s biological effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of the compound within specific tissues can influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization within subcellular structures, such as the nucleus or mitochondria, can enhance its interactions with target biomolecules and modulate its biological effects.
Eigenschaften
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-N,N-dimethylpiperazine-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN3O4S2/c1-14(2)22(19,20)16-9-7-15(8-10-16)21(17,18)12-5-3-11(13)4-6-12/h3-6H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGHTUZAYAKWEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,5-DIMETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(5-METHYLTHIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B3566640.png)
![3,5-DIMETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-(4-HYDROXY-3-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B3566647.png)
![1-(1H-indol-3-yl)-2-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B3566668.png)
![2-{[4-allyl-5-(2-quinolinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B3566670.png)

![4-(2-pyrimidinyl)-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B3566679.png)

![5-[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl-1,3-dihydrobenzimidazol-2-one](/img/structure/B3566690.png)

![2-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B3566699.png)
![4-[(4-Fluorophenyl)sulfonyl]piperazinyl 2-thienyl ketone](/img/structure/B3566704.png)
![4-[(3,4-Dimethoxyphenyl)carbonyl]piperazinyl piperidyl ketone](/img/structure/B3566711.png)

